METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and pyrrolidine-containing molecules. Examples are:
- METHYL 5-(DIMETHYLCARBAMOYL)-2-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE .
- 3-((5-(DIMETHYLCARBAMOYL)PYRROLIDIN-3-YL)THIO)-6-(1-HYDROXYETHYL)-4-METHYL-7-OXO-1-AZABICYCLOHEPTANE-2-CARBOXYLIC ACID .
Uniqueness
The uniqueness of METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(PYRROLIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-10-12(16(22)23-4)14(24-13(10)15(21)18(2)3)17-11(20)9-19-7-5-6-8-19/h5-9H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAIYRHHVIGZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCCC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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